molecular formula C16H15BrO2 B14222252 (2S)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol CAS No. 828270-19-5

(2S)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol

Cat. No.: B14222252
CAS No.: 828270-19-5
M. Wt: 319.19 g/mol
InChI Key: XHSHGEFDZILCJI-INIZCTEOSA-N
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Description

(2S)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol is a complex organic compound characterized by its unique structure, which includes a bromine atom, multiple triple bonds (tetrayne), and a diol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol typically involves multiple steps, starting from simpler organic molecules. One common approach is the use of alkyne coupling reactions to form the tetrayne structure. The bromine atom can be introduced via halogenation reactions, and the diol group can be formed through oxidation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction conditions and can significantly increase the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triple bonds in the tetrayne structure can be reduced to form alkenes or alkanes.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing triple bonds.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiolates can be used to replace the bromine atom.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of azides or thiol derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, (2S)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of brominated organic molecules on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its unique structure may allow for the development of new drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its multiple functional groups make it a versatile building block for various applications.

Mechanism of Action

The mechanism of action of (2S)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The bromine atom and tetrayne structure may play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S)-16-Chlorohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol: Similar structure but with a chlorine atom instead of bromine.

    (2S)-16-Iodohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol: Similar structure but with an iodine atom instead of bromine.

    (2S)-16-Fluorohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (2S)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol imparts unique reactivity compared to its halogenated analogs. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound a valuable intermediate in organic synthesis.

Properties

CAS No.

828270-19-5

Molecular Formula

C16H15BrO2

Molecular Weight

319.19 g/mol

IUPAC Name

(2S)-16-bromohexadec-15-en-3,5,11,13-tetrayne-1,2-diol

InChI

InChI=1S/C16H15BrO2/c17-14-12-10-8-6-4-2-1-3-5-7-9-11-13-16(19)15-18/h12,14,16,18-19H,1-3,5,15H2/t16-/m0/s1

InChI Key

XHSHGEFDZILCJI-INIZCTEOSA-N

Isomeric SMILES

C(CCC#CC#C[C@@H](CO)O)CC#CC#CC=CBr

Canonical SMILES

C(CCC#CC#CC(CO)O)CC#CC#CC=CBr

Origin of Product

United States

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